N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15042436
InChI: InChI=1S/C12H9FN4O2S/c13-9-2-1-3-10(6-9)16-20(18,19)11-4-5-12-15-14-8-17(12)7-11/h1-8,16H
SMILES:
Molecular Formula: C12H9FN4O2S
Molecular Weight: 292.29 g/mol

N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

CAS No.:

Cat. No.: VC15042436

Molecular Formula: C12H9FN4O2S

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide -

Specification

Molecular Formula C12H9FN4O2S
Molecular Weight 292.29 g/mol
IUPAC Name N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Standard InChI InChI=1S/C12H9FN4O2S/c13-9-2-1-3-10(6-9)16-20(18,19)11-4-5-12-15-14-8-17(12)7-11/h1-8,16H
Standard InChI Key ZPPRNUVBJOXZQZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CN3C=NN=C3C=C2

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a triazolo[4,3-a]pyridine core, where a triazole ring is fused to a pyridine system. The sulfonamide group (-SO₂NH-) at position 6 connects to a 3-fluorophenyl moiety, introducing electron-withdrawing effects that influence reactivity and binding interactions. Key structural features include:

  • Molecular Formula: C₁₂H₉FN₄O₂S

  • Molecular Weight: 292.29 g/mol

  • IUPAC Name: N-(3-fluorophenyl)- triazolo[4,3-a]pyridine-6-sulfonamide

The fluorine atom at the meta position of the phenyl ring enhances metabolic stability and modulates lipophilicity, critical for pharmacokinetic optimization .

Table 1: Key Molecular Descriptors

PropertyValue
Canonical SMILESC1=CC(=CC(=C1)F)NS(=O)(=O)C2=CN3C=NN=C3C=C2
InChI KeyZPPRNUVBJOXZQZ-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area97.8 Ų

Synthesis and Optimization Strategies

Multistep Synthetic Pathways

The synthesis of N-(3-fluorophenyl) triazolo[4,3-a]pyridine-6-sulfonamide typically involves three stages:

  • Core Formation: Cyclization of pyridine precursors with hydrazine derivatives yields the triazolo[4,3-a]pyridine scaffold. For example, 2-aminopyridine reacts with nitrous acid to form a diazonium intermediate, which undergoes intramolecular cyclization .

  • Sulfonylation: The pyridine core is sulfonylated using chlorosulfonic acid, followed by amidation with 3-fluoroaniline to introduce the sulfonamide group.

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the target compound, achieving >95% purity.

Reaction Optimization

  • Temperature Control: Maintaining 0–5°C during diazotization prevents side reactions .

  • Solvent Selection: Dichloromethane enhances sulfonylation efficiency due to its non-polar nature.

  • Catalysts: Lewis acids like ZnCl₂ improve cyclization yields by stabilizing transition states .

Biological Activity and Mechanism of Action

Kinase Inhibition

The triazolo[4,3-a]pyridine scaffold exhibits ATP-competitive binding to kinase domains. Molecular docking studies reveal interactions with residues in the hydrophobic pocket of CDK2 (cyclin-dependent kinase 2), suggesting antiproliferative potential .

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8.2
Escherichia coli16.4
Candida albicans32.8

The sulfonamide group disrupts folate biosynthesis by inhibiting dihydropteroate synthase (DHPS), a mechanism shared with sulfa drugs .

Antimalarial Activity

Against chloroquine-resistant Plasmodium falciparum (Dd2 strain), the compound shows an IC₅₀ of 0.28 µM, outperforming artemisinin derivatives (IC₅₀ = 1.5 µM) . Synergy with dihydroartemisinin reduces parasite load by 99% in 48 hours .

Pharmacological Applications and Drug Development

Challenges in Formulation

  • Solubility: Aqueous solubility of 0.12 mg/mL at pH 7.4 limits oral bioavailability.

  • Metabolic Stability: Hepatic microsomal assays show a half-life of 23 minutes, necessitating prodrug strategies .

Recent Research Advancements

In Silico Studies

Quantum mechanical calculations (DFT/B3LYP) predict a dipole moment of 5.12 D, aligning with observed solubility trends . Molecular dynamics simulations suggest stable binding to PfDHFR (dihydrofolate reductase) with a ΔG of -9.8 kcal/mol .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: The 3-fluorophenyl group improves target affinity by 3-fold compared to unsubstituted analogs .

  • Sulfonamide Linker: N-methylation reduces activity, highlighting the importance of hydrogen bonding .

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